2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
Description
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS: 147293-14-9) is a heterocyclic aromatic amine (HAA) with the molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.23 g/mol . Structurally, it features an imidazole ring fused to an isoquinoline backbone, with a methyl group at position 3 and an amino group at position 2. This compound is a structural isomer of the well-studied food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), differing in the fusion position of the imidazole ring to the polycyclic aromatic system .
Properties
IUPAC Name |
3-methylimidazo[4,5-f]isoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHARTAVWVLWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163649 | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-15-0 | |
| Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147293-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Groebke-Blackburn-Bienaymé Multicomponent Reaction (MCR)
The Groebke-Blackburn-Bienaymé (GBB) MCR has been adapted to synthesize imidazo[4,5-f]isoquinoline derivatives. This one-pot protocol combines:
-
2-Aminoisoquinoline derivatives as the amine component
-
2-Formylbenzonitrile as the aldehyde component
-
tert-Butyl isocyanide as the isocyanide component
Under acidic conditions (e.g., dichloromethane with catalytic HCl), the reaction proceeds via imine formation, followed by [4+1] cycloaddition to yield the imidazole ring. Post-synthetic deprotection of the tert-butyl group with trifluoroacetic acid (TFA) generates the primary amine, which undergoes spontaneous cyclization to form the target compound (Table 1).
Table 1: GBB MCR Optimization for this compound
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 62–75 | |
| Temperature | Room temperature | – | |
| Catalyst | HCl (2–3 drops) | – | |
| Reaction Time | 12–72 hours | – |
This method achieves moderate yields (62–75%) but requires stringent exclusion of moisture to prevent premature hydrolysis of intermediates.
Cyclization of 3,4-Diaminoisoquinoline Precursors
An alternative route involves cyclizing 3,4-diaminoisoquinoline with methylating agents. The procedure entails:
-
Methylation : Treating 3,4-diaminoisoquinoline with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours.
-
Cyclization : Heating the methylated intermediate with acetic anhydride at 120°C to induce ring closure.
This two-step process yields the target compound as a yellow solid with a melting point >300°C. However, overmethylation at peripheral nitrogen sites remains a key limitation, necessitating chromatographic purification (silica gel, ethyl acetate/hexane).
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents to streamline synthesis:
-
Wang resin-bound 2-aminopyridine reacts with 2-formylbenzonitrile and methyl isocyanide in a microwave-assisted GBB reaction (140°C, 10 minutes).
-
Cleavage from the resin using 95% TFA yields the crude product, which is recrystallized from methanol/DMSO mixtures.
This approach reduces reaction times from days to hours and improves yields to 80–89% for gram-scale production.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance cyclization rates but promote side reactions like nitrile hydrolysis.
-
Nonpolar solvents (e.g., dichloromethane) favor imine stability, critical for MCR efficiency.
-
Microwave irradiation at 140°C reduces cyclization time from 72 hours to 10 minutes without compromising yield.
Acid Catalysis
Protonation of the aldehyde component by HCl or TFA accelerates imine formation, the rate-determining step in MCR. Excess acid, however, degrades the isocyanide, necessitating precise stoichiometric control.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted imidazoisoquinolines .
Scientific Research Applications
Mutagenesis and Carcinogenesis Studies
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is extensively utilized to study the mechanisms underlying mutagenesis and carcinogenesis:
- In Vitro Studies: Research has demonstrated that IQ induces mutations and chromosomal aberrations in human cell lines. It is known to cause sister chromatid exchanges and micronuclei formation in cultured cells .
- In Vivo Studies: Animal studies have shown that exposure to IQ results in tumor formation in various tissues, including the colon and liver, establishing its role as a potent carcinogen .
Development of Biomarkers
IQ has been employed in developing biomarkers for cancer risk assessment. The detection of IQ-DNA adducts serves as a critical indicator of exposure to this carcinogen and potential cancer risk in humans.
Antimicrobial and Antiviral Research
Recent studies suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further research in infectious disease treatment . Its mechanism involves interference with microbial growth pathways.
Case Studies
| Study Reference | Description | Findings |
|---|---|---|
| Jagerstad et al., 1985 | Investigated mutagenicity using the Ames test | Confirmed strong mutagenic activity of IQ in bacterial strains |
| Vikse et al., 1993 | Explored tumorigenic effects in animal models | Demonstrated tumor formation in multiple tissues following IQ exposure |
| NTP Report on Carcinogens | Comprehensive review on carcinogenicity | Established IQ as a probable human carcinogen based on animal studies |
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline involves its interaction with DNA, leading to the formation of single-base substitutions and exon deletions . This compound can induce cell death in a concentration-dependent manner. Additionally, it inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and receptors such as the histamine H1 receptor, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
HAAs are formed during high-temperature cooking of protein-rich foods. Below is a detailed comparison of 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline with structurally related HAAs, focusing on mutagenicity, carcinogenicity, metabolic activation, and mutation spectra.
Table 1: Key Properties of Selected HAAs
Key Findings :
Mutagenic Potency: IQ and its isomers, including this compound, require metabolic activation via CYP1A2 to form N-hydroxy derivatives, which bind to DNA at guanine residues . IQ exhibits higher mutagenic activity in Ames tests compared to MeIQ and PhIP due to its efficient formation of C8-guanine adducts .
Carcinogenicity: IQ is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC, while MeIQ, PhIP, and MeIQx are Group 2B (possible) . this compound lacks formal IARC classification but shares structural motifs with Group 2B compounds .
Mutation Spectra :
- IQ and PhIP induce G:C → T:A transversions as the dominant mutation (>59% of substitutions), followed by G:C → A:T transitions . However, their spectra differ in sequence context:
- IQ preferentially targets 5'-GCAGA-3' sequences, while PhIP adducts form at 5'-GG-3' or 5'-GC-3' sites .
Structural Influences on Activity: Methyl group position alters mutagenicity: 3-methyl substitution (as in IQ and this compound) enhances metabolic stability and DNA adduct formation compared to 4-methyl (MeIQ) or 8-methyl (MeIQx) derivatives .
Toxicokinetics: In mice, IQ and MeIQ accumulate in melanin-rich tissues and excretory organs (liver, kidney), but IQ exhibits longer retention in hepatocytes, correlating with its higher carcinogenic risk .
Research Implications
- Risk Assessment: Structural analogs of IQ with minor positional differences (e.g., methyl or ring fusion sites) exhibit distinct toxicological profiles, necessitating compound-specific safety evaluations .
- Therapeutic Targets: Inhibiting CYP1A2-mediated activation could mitigate the carcinogenicity of multiple HAAs .
- Analytical Methods: HPLC-ESI-MS/MS enables sensitive detection of HAAs, including this compound, in food samples .
Biological Activity
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is a heterocyclic compound known for its biological activities, particularly its mutagenic and carcinogenic properties. This article explores its biological activity, mechanisms of action, and implications in scientific research and medicine.
- Molecular Formula: CHN
- Molecular Weight: 198.22 g/mol
- CAS Number: 147293-14-9
The compound exhibits several biological activities through various mechanisms:
-
Mutagenicity and Carcinogenicity :
- It is known to induce mutations, chromosomal aberrations, and sister chromatid exchanges in human cells. These effects are primarily due to its interaction with DNA, leading to single-base substitutions and exon deletions.
- The compound's nitrenium ion form can bind covalently to DNA, causing structural damage that may result in carcinogenesis.
- Enzyme Inhibition :
- Antimicrobial Properties :
Biological Activity Assessment
The biological activity of this compound has been evaluated through various studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Mutagenicity : A study conducted by Jagerstad et al. (1985) demonstrated that this compound induced mutations in bacterial assays, reinforcing its classification as a mutagen .
- Inhibition of COX-2 : Research by Vikse et al. (1993) indicated that this compound effectively inhibited COX-2 activity in vitro, suggesting its potential use in anti-inflammatory therapies .
- Cellular Effects : In vitro studies have shown that the compound induces significant cellular changes such as micronuclei formation and unscheduled DNA synthesis in various human cell lines, indicating its genotoxic potential .
Pharmacokinetics
The pharmacokinetics of this compound involve metabolism primarily through cytochrome P450 isoform CYP1A2. This metabolic pathway is crucial for understanding the compound's bioavailability and toxicity profile.
Environmental Impact
This compound is commonly found in high-temperature cooked meats and tobacco smoke, raising concerns about dietary exposure and its implications for human health.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
